molecular formula C22H37NO3 B1673406 N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide

N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide

Cat. No.: B1673406
M. Wt: 363.5 g/mol
InChI Key: YCAKBKAOFSILDC-RTWAWAEBSA-N
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Description

HPA-12, also known as (1R,3S)-N-(3-hydroxy-1-hydroxymethyl-3-phenylpropyl)dodecanamide, is a ceramide analog and an inhibitor of ceramide transfer protein (CERT). Ceramides are a family of sphingolipids synthesized de novo in the endoplasmic reticulum and play crucial roles in cell-signaling pathways. HPA-12 was first reported as an inhibitor of CERT-mediated ceramide transport in 2001 .

Mechanism of Action

Target of Action

HPA-12, also known as “N-[(2R,4S)-1,4-Dihydroxy-4-phenylbutan-2-yl]dodecanamide” or “N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide”, is an intracellular ceramide transport protein inhibitor . The primary target of HPA-12 is the ceramide transporter (CERT) protein . CERT plays a crucial role in the transport of ceramides, a type of sphingolipid, from the endoplasmic reticulum to the Golgi apparatus where they are converted into sphingomyelin .

Mode of Action

HPA-12 acts by binding to the ceramide-binding pocket in the CERT start domain . This binding inhibits the CERT-mediated transport of ceramides, thereby selectively preventing the conversion of cellular ceramides to sphingomyelin .

Biochemical Pathways

The inhibition of CERT by HPA-12 affects the sphingolipid metabolic pathway. Under normal conditions, CERT transports ceramides to the Golgi apparatus where they are converted into sphingomyelin. The action of hpa-12 disrupts this process, leading to a decrease in sphingomyelin synthesis .

Pharmacokinetics

It is known that hpa-12 is soluble in dmso .

Result of Action

The inhibition of ceramide transport by HPA-12 results in a decrease in the conversion of ceramides to sphingomyelin . This could potentially affect various cellular processes, as sphingomyelin is a major component of cell membranes and plays a role in signal transduction, apoptosis, and other cellular functions.

Action Environment

It is known that hpa-12 is stable at room temperature and has a shelf life of several years when stored properly .

Preparation Methods

The synthesis of HPA-12 involves a chemoenzymatic approach. The key steps include an efficient and highly enantioselective lipase-catalyzed acylation in a hydrophobic ionic liquid, followed by a diastereoselective asymmetric dihydroxylation to incorporate the stereogenic centers. The intermediates are then converted and subsequently acylated with lauric acid to furnish the target compound . Another method involves a Zn-catalyzed asymmetric Mannich-type reaction in water, which was developed for large-scale production .

Chemical Reactions Analysis

HPA-12 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: HPA-12 can undergo substitution reactions, where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts like Zn for asymmetric reactions.

Scientific Research Applications

HPA-12 has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

HPA-12 is unique due to its specific inhibition of CERT-mediated ceramide transport. Similar compounds include other ceramide analogs and CERT inhibitors, such as:

Properties

IUPAC Name

N-[(2R,4S)-1,4-dihydroxy-4-phenylbutan-2-yl]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-13-16-22(26)23-20(18-24)17-21(25)19-14-11-10-12-15-19/h10-12,14-15,20-21,24-25H,2-9,13,16-18H2,1H3,(H,23,26)/t20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAKBKAOFSILDC-RTWAWAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CC(C1=CC=CC=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@H](C[C@@H](C1=CC=CC=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide
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N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide
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N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide
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N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide
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N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide
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N-[(1R,3S)-3-Hydroxy-1-(hydroxymethyl)-3-phenylpropyl]dodecanamide

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